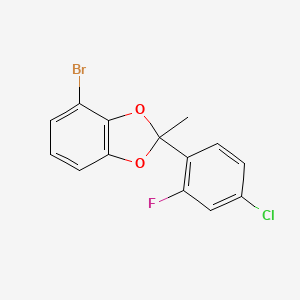
4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is a complex organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzodioxole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cross-coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antifungal and anticancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of (S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-Bromo-2-(4-chlorophenyl)-2-methylbenzo[d][1,3]dioxole
- (S)-4-Bromo-2-(4-fluorophenyl)-2-methylbenzo[d][1,3]dioxole
- (S)-4-Bromo-2-(4-chloro-2-methylphenyl)-2-methylbenzo[d][1,3]dioxole
Uniqueness
(S)-4-Bromo-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxole is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one halogen substituent .
Propiedades
Fórmula molecular |
C14H9BrClFO2 |
|---|---|
Peso molecular |
343.57 g/mol |
Nombre IUPAC |
4-bromo-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C14H9BrClFO2/c1-14(9-6-5-8(16)7-11(9)17)18-12-4-2-3-10(15)13(12)19-14/h2-7H,1H3 |
Clave InChI |
YTVRFDGHHCSNRL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=C(O1)C(=CC=C2)Br)C3=C(C=C(C=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


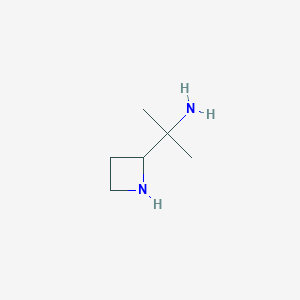
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
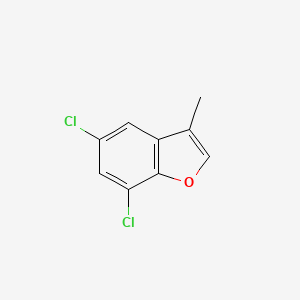
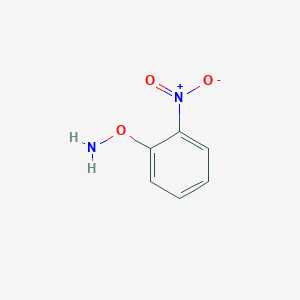
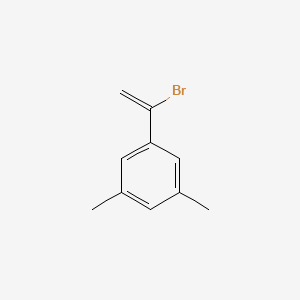
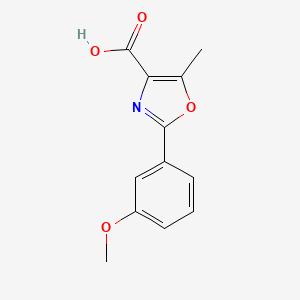
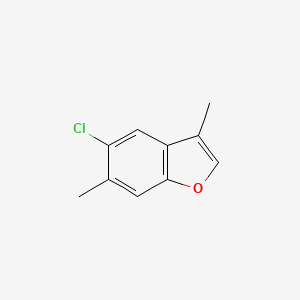
![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
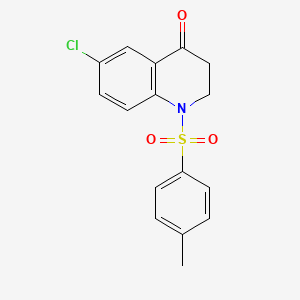
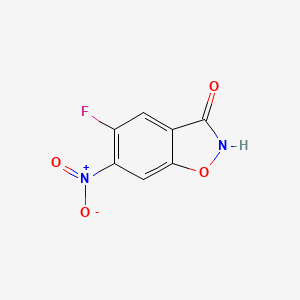
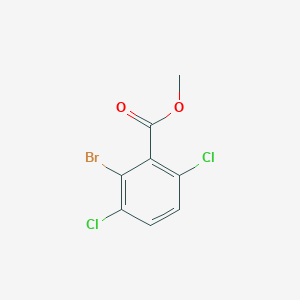
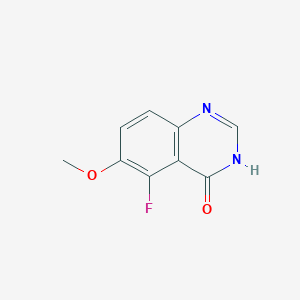
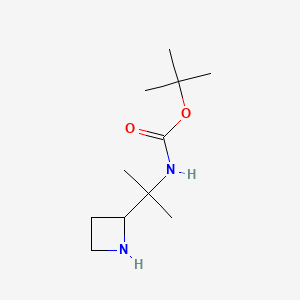
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
